2,5-Dichlorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

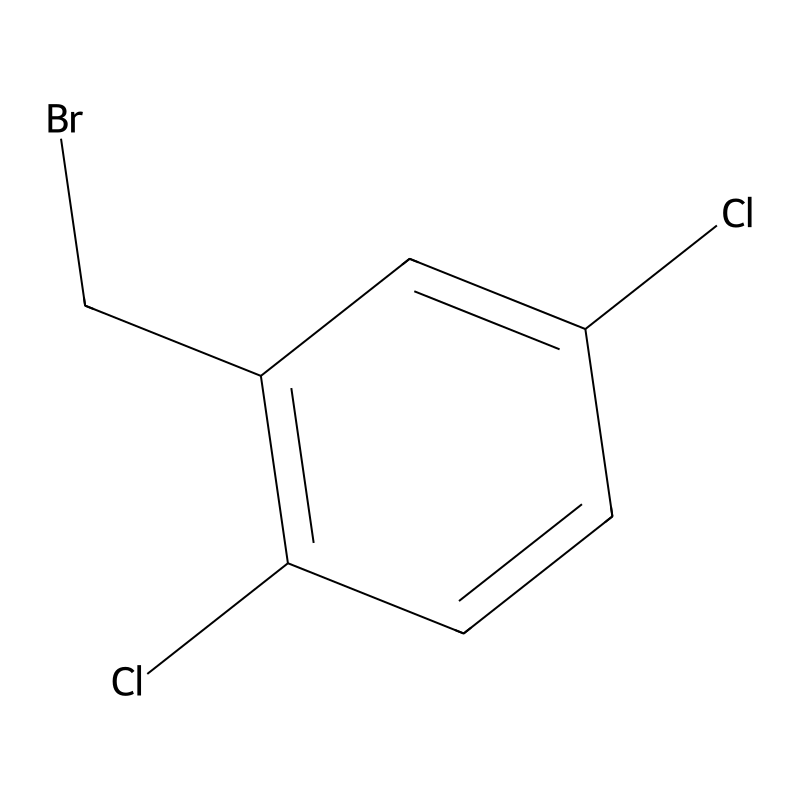

2,5-Dichlorobenzyl bromide is a chemical compound used in organic synthesis . It has the molecular formula C7H5BrCl2 and a molecular weight of 239.92 .

Application: One specific application of 2,5-Dichlorobenzyl bromide is in the synthesis of methyl 5-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate and methyl 4-(2,5-dichlorobenzyloxy)-2-hydroxybenzoate .

2,5-Dichlorobenzyl bromide has the chemical formula C7H5BrCl2 and is classified as an aromatic halide. It features two chlorine atoms positioned at the 2 and 5 positions of the benzene ring, along with a bromine atom attached to a benzyl group. This compound is known for its reactivity due to the presence of both halogen substituents, which can influence its behavior in various

Currently, there is no scientific literature readily available on the specific mechanism of action of 2,5-Dichlorobenzyl bromide in biological systems.

2,5-Dichlorobenzyl bromide is likely to exhibit similar hazards as other aromatic halides. Here are some safety considerations:

- Toxicity: Information on specific toxicity data is not readily available. However, due to the presence of halogens, it is likely to be irritating to skin and eyes upon contact and harmful if inhaled or ingested.

- Flammability: Organic compounds like this can be flammable.

- Reactivity: The benzylic bromide group can react with nucleophiles, requiring proper handling and storage.

Safety Precautions:

Always handle 2,5-Dichlorobenzyl bromide with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood. Refer to the supplier's safety data sheet (SDS) for detailed handling and disposal procedures [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

- Coupling Reactions: It can participate in coupling reactions with organometallic reagents, which are useful in synthesizing more complex organic molecules .

The synthesis of 2,5-Dichlorobenzyl bromide can be achieved through several methods:

- Halogenation of Benzyl Chloride: Benzyl chloride can be treated with bromine in the presence of a catalyst to introduce the bromine atom.

- Direct Chlorination: Benzene derivatives can undergo chlorination followed by bromination to yield the desired compound.

- Electrophilic Aromatic Substitution: This method involves introducing chlorine atoms onto a benzene ring followed by bromination .

2,5-Dichlorobenzyl bromide finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Antimicrobial Agents: Due to its biological activity, it is explored for use in developing antimicrobial formulations.

- Chemical Research: It is utilized in laboratories for research purposes related to organic chemistry and material science .

Interaction studies involving 2,5-Dichlorobenzyl bromide focus on its reactivity with different nucleophiles and solvents. These studies help understand how the compound behaves under various conditions and its potential applications in synthetic chemistry. Specific interactions with biological molecules are still under investigation to elucidate its mechanism of action against microbial pathogens .

Several compounds share structural similarities with 2,5-Dichlorobenzyl bromide. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Benzyl bromide | C7H7Br | Lacks chlorine substituents; primarily used as a reagent. |

| 2,6-Dichlorobenzyl bromide | C7H5BrCl2 | Chlorine atoms located at different positions; exhibits similar reactivity. |

| 4-Chlorobenzyl bromide | C7H7BrCl | Contains one chlorine atom; used in similar synthetic applications. |

| 3-Bromotoluene | C7H7Br | Contains a methyl group; different reactivity profile compared to dichlorinated compounds. |

2D Structural Representation and Bonding Patterns

2,5-Dichlorobenzyl bromide exhibits a characteristic aromatic halide structure featuring a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a bromomethyl group [1] [2]. The compound possesses the molecular formula C₇H₅BrCl₂ with a molecular weight of 239.92 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is 2-(bromomethyl)-1,4-dichlorobenzene, which accurately describes the substitution pattern on the aromatic ring [1] [2] [3].

The two-dimensional structural representation reveals a meta-dichlorosubstitution pattern on the benzene ring, with chlorine atoms occupying positions 2 and 5 relative to the bromomethyl substituent [1] . This substitution pattern creates an asymmetric molecule with distinct electronic and steric properties. The benzene ring maintains its characteristic planar aromatic framework with C₆H₄ backbone, while the bromomethyl group extends from the ring at the benzylic position [1] .

The bonding patterns within the molecule demonstrate typical aromatic character for the benzene ring system, with delocalized π-electron density distributed throughout the six-membered ring [1] . The carbon-chlorine bonds at positions 2 and 5 exhibit typical aromatic carbon-halogen bond characteristics, while the benzylic carbon-bromine bond shows enhanced reactivity due to its position α to the aromatic system [1] [2] [3]. The simplified molecular-input line-entry system representation C1=CC(=C(C=C1Cl)CBr)Cl clearly illustrates the connectivity and bonding arrangement within the molecule [1] [2] [3].

3D Conformational Analysis and Crystallographic Data

The three-dimensional molecular geometry of 2,5-dichlorobenzyl bromide is characterized by the planar nature of the benzene ring system with the bromomethyl substituent extending from the aromatic plane [5] [6]. Crystallographic studies of related dichlorobenzyl derivatives have provided insights into the preferred conformational arrangements of these compounds. The benzene ring system maintains planarity with typical aromatic bond lengths and angles, while the bromomethyl group can adopt various rotational conformations around the benzylic carbon-aromatic carbon bond [6] [7].

The predicted density of 1.679±0.06 g/cm³ indicates a relatively compact molecular packing arrangement [5]. The melting point range of 40-44°C suggests moderate intermolecular interactions, likely dominated by van der Waals forces and potential halogen bonding interactions between adjacent molecules [5] [8]. The boiling point of 138°C at 14 mmHg reflects the molecular weight and intermolecular forces present in the liquid phase [5] [8].

Crystallographic analysis of structurally related compounds has revealed that dichlorobenzyl derivatives typically adopt conformations that minimize steric repulsions between the halogen substituents while maximizing favorable intermolecular interactions [6] [7]. The crystal structure data for related compounds show that the benzene ring remains planar with maximum deviations typically less than 0.033 Å from the mean plane [6] [7]. The dihedral angles between aromatic rings and substituent groups in similar structures range from 5° to 89°, depending on the specific substitution pattern and crystal packing forces [6] [7].

Comparative Analysis with Related Benzyl Halide Derivatives

The structural characteristics of 2,5-dichlorobenzyl bromide can be effectively analyzed through comparison with other dichlorobenzyl bromide isomers and related benzyl halide derivatives. The four dichlorobenzyl bromide isomers (2,4-, 2,5-, 2,6-, and 3,4-dichlorobenzyl bromide) demonstrate significant variations in their physical properties despite sharing the same molecular formula [9] [10] [11] [12] [13] [14].

The melting point progression among the isomers reveals interesting structure-property relationships: 3,4-dichlorobenzyl bromide (19°C) < 2,4-dichlorobenzyl bromide (30-34°C) < 2,5-dichlorobenzyl bromide (40-44°C) < 2,6-dichlorobenzyl bromide (54-56°C) [9] [11] [12] [13]. This trend correlates with the symmetry and intermolecular packing efficiency of each isomer. The 2,6-dichlorobenzyl bromide exhibits the highest melting point due to the symmetric positioning of chlorine atoms, which facilitates optimal crystal packing [11] [15]. Conversely, the 3,4-dichlorobenzyl bromide shows the lowest melting point and exists as a liquid at room temperature, reflecting the influence of the ortho-dichlorosubstitution pattern on molecular geometry and intermolecular interactions [12] [14].

The boiling point data further support these structure-property correlations, with variations in vapor pressure reflecting differences in intermolecular forces. The 2,5-dichlorobenzyl bromide shows intermediate boiling behavior (138°C/14 mmHg) compared to its isomers [5] [8]. When compared to the parent benzyl bromide and monosubstituted benzyl halides, the dichlorobenzyl derivatives exhibit enhanced boiling points and melting points due to increased molecular weight and additional intermolecular interactions from the chlorine substituents [16] [17].

The conformational behavior of these compounds is influenced by the relative positions of the halogen substituents. The 2,5-dichlorobenzyl bromide adopts a conformation that minimizes steric repulsion between the chlorine atoms while maintaining favorable electronic interactions [18] [19]. This contrasts with the 2,6-dichlorobenzyl bromide, where the ortho relationship between chlorine atoms creates significant steric hindrance and influences the preferred conformation of the bromomethyl group [19] [11].

The electronic properties of the dichlorobenzyl bromide isomers vary significantly based on the substitution pattern. The 2,5-dichlorobenzyl bromide exhibits a permanent dipole moment due to the asymmetric distribution of electronegative chlorine atoms, which affects its solubility, reactivity, and intermolecular interactions [20]. The meta-relationship between the chlorine substituents in the 2,5-isomer creates distinct electronic properties compared to the ortho-substituted 2,6-isomer or the mixed ortho-para substitution in the 2,4-isomer [21] [16].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive